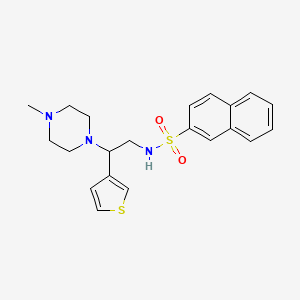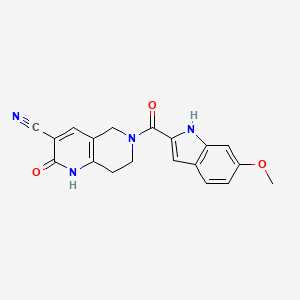
6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
BenchChem offers high-quality 6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Analogues : Compounds such as 6H-indolo[2,3-b][1,6]naphthyridines have been synthesized as the 5-Aza analogues of ellipticine alkaloids. These compounds are significant due to their resemblance to naturally occurring alkaloids with potential biological activities (Q. Zhang et al., 2000).
Corrosion Inhibition
- Use in Corrosion Inhibition : Naphthyridine derivatives, including those similar in structure to the compound , have demonstrated high inhibition activities for mild steel in acidic solutions. These findings are critical in industries where steel corrosion is a concern (Priyanka Singh et al., 2016).
Medicinal Chemistry and Pharmacology
- Potential in Drug Development : Specific analogues of this compound have shown potential as alpha(v)beta(3) receptor antagonists, suggesting uses in the treatment of conditions like osteoporosis (J. Hutchinson et al., 2003).
Material Science
- Applications in Material Science : These compounds have been studied for their effects on steel surfaces, offering insights into materials science and engineering, particularly in understanding how such compounds interact with metal surfaces (K. R. Ansari & M. Quraishi, 2015).
Photochromism
- Investigation of Photochromic Properties : Research has been conducted on similar indoline-naphthaline derivatives for their photochromic properties, which is significant in the development of materials that change color in response to light (Hong Li et al., 2015).
Radiochemistry
- Radiochemistry Applications : Certain aminoalkylindole derivatives, closely related to the compound , have been labeled with carbon-11 for potential use as radioligands in PET imaging. This application is crucial in the field of medical imaging (Mingzhang Gao et al., 2014).
Antibacterial Activity
- Antibacterial Activity : Some heterocyclic compounds derived from similar structures have shown significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Salman A. Khan, 2017).
Nucleophilic Reactivity
- Study of Nucleophilic Reactivity : The reactivity of indoles, an integral part of these compounds, has been extensively studied, providing valuable information in organic synthesis and reaction mechanisms (S. Lakhdar et al., 2006).
Catalysis
- Catalytic Applications : Research into compounds containing similar structural features has contributed to the development of new catalysts, enhancing chemical reactions in various industrial applications (H. Goudarziafshar et al., 2021).
Eigenschaften
IUPAC Name |
6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-26-14-3-2-11-7-17(21-16(11)8-14)19(25)23-5-4-15-13(10-23)6-12(9-20)18(24)22-15/h2-3,6-8,21H,4-5,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJIXHHDYIHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-methoxy-1H-indole-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)

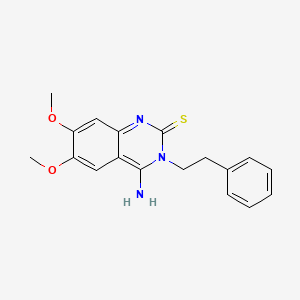
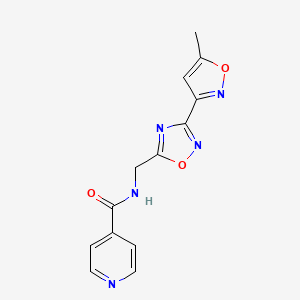
![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2573428.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2573431.png)
![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)
![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)

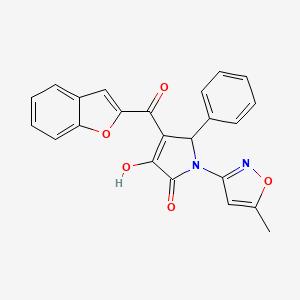
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)
